molecular formula C15H19ClN2O2 B7720775 1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide

Cat. No. B7720775
M. Wt: 294.77 g/mol
InChI Key: ODIHPBDAIPWYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide, also known as CEC, is a synthetic research chemical that belongs to the piperidine class. It is a potent psychostimulant and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychostimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases locomotor activity and can lead to hyperactivity and agitation. This compound has also been shown to have an anorectic effect, which may make it useful in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide in lab experiments is its potency. It is a highly potent psychostimulant, which means that researchers can use lower doses to achieve the desired effects. However, one limitation is that this compound is a research chemical and has not been extensively studied in humans. Therefore, its safety profile and potential side effects are not well understood.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications. This compound has been shown to have an anorectic effect, which may make it useful in the treatment of obesity. It has also been shown to have potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential for abuse and addiction. Further research is needed to understand the addictive potential of this compound and how it compares to other psychostimulants such as cocaine and amphetamines.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide involves the reaction of 1-(2-chlorobenzoyl)piperidine with ethylamine in the presence of a catalyst. The resulting product is then purified through various methods, including recrystallization and chromatography.

Scientific Research Applications

1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a significant role in regulating mood, motivation, and reward.

properties

IUPAC Name

1-(2-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-17-14(19)11-7-9-18(10-8-11)15(20)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIHPBDAIPWYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.